molecular formula C11H12ClNO2 B1423692 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1086374-92-6

1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1423692
M. Wt: 225.67 g/mol
InChI Key: AZFUTXZLXVXJSZ-UHFFFAOYSA-N
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Patent
US09221818B2

Procedure details

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (Ref: Tetrahedron, 62:4011-4017 (2006)). To a cold solution of MeOH (8.35 mL) (0° C.) was added thionyl chloride (0.335 mL, 4.59 mmol) dropwise. After 30 min, Intermediate 10 (1 g, 4.17 mmol) was added, and the reaction mixture was warmed to rt. The reaction mixture was then concentrated and the residue dissolved in EtOAc, washed with saturated NaHCO3, H2O and brine. The organic layers were dried over Na2SO4, filtered and concentrated to yield the desired product (1.04 g, 98%) as yellow oil. MS(ESI) m/z: 254.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 10
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.335 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.35 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12](=O)[CH2:11][CH:10]([C:14]([O:16]C)=[O:15])[CH2:9]2)[CH:5]=[CH:6][CH:7]=1.S(Cl)(Cl)=O>CO>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:12][CH2:11][CH:10]([C:14]([OH:16])=[O:15])[CH2:9]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1CC(CC1=O)C(=O)OC
Step Two
Name
Intermediate 10
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.335 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
8.35 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated NaHCO3, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1CC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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